molecular formula C26H26N2O5 B266771 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B266771
M. Wt: 446.5 g/mol
InChI Key: IJKRRXXQVUBBKI-ZNTNEXAZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one, also known as HIPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. HIPP is a pyrrolone derivative that exhibits a unique chemical structure and has shown promising results in various scientific studies. The purpose of

Mechanism of Action

The mechanism of action of 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been proposed that 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammation and immune responses. Inhibition of NF-κB activity by 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one leads to the suppression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects:
3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit potent anticancer and anti-inflammatory activity. In vitro studies have demonstrated that 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one inhibits the growth of cancer cells and induces apoptosis. 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to suppress the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is its potent activity against cancer cells and inflammatory diseases. 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has shown promising results in various in vitro and in vivo studies. However, the synthesis of 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is a complex and time-consuming process that requires expertise in organic synthesis. In addition, the mechanism of action of 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways.

Future Directions

There are several future directions for the research on 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one. One of the potential applications of 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is its use as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to evaluate the efficacy and safety of 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one in animal models and clinical trials. In addition, the anti-inflammatory activity of 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Further studies are needed to evaluate the therapeutic potential of 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one in preclinical and clinical settings. Finally, the mechanism of action of 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one needs to be further elucidated to identify its molecular targets and signaling pathways.

Synthesis Methods

The synthesis method of 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one involves the condensation of 4-isopropylphenylhydrazine with 4-methoxy-3-methylbenzoyl chloride, followed by the reaction with 5-methyl-3-isoxazolyl-4-carboxylic acid and finally cyclization with 2-cyanoacetamide. The final product is obtained after purification through recrystallization. The synthesis of 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is a multistep process that requires expertise in organic synthesis.

Scientific Research Applications

3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications. It has shown significant activity against various types of cancer cells, including breast, lung, colon, and prostate cancer cells. 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has also shown potent anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).

properties

Product Name

3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C26H26N2O5

Molecular Weight

446.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H26N2O5/c1-14(2)17-6-8-18(9-7-17)23-22(24(29)19-10-11-20(32-5)15(3)12-19)25(30)26(31)28(23)21-13-16(4)33-27-21/h6-14,23,29H,1-5H3/b24-22+

InChI Key

IJKRRXXQVUBBKI-ZNTNEXAZSA-N

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(/C3=CC(=C(C=C3)OC)C)\O)/C(=O)C2=O)C4=CC=C(C=C4)C(C)C

SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC(=C(C=C3)OC)C)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)C

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC(=C(C=C3)OC)C)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)C

Origin of Product

United States

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